2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine
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Overview
Description
2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine is a complex organic compound that features a phthalimide group, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine typically involves multiple steps. One common method starts with the preparation of the phthalimide derivative, which is then reacted with a suitable pyridine derivative. The piperidine ring is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces a more saturated compound.
Scientific Research Applications
2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phthalimide group can act as a pharmacophore, while the piperidine and pyridine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-piperidinylmethyl)-1-naphthol
- 2,6-bis(1-piperidinylmethyl)-1,5-naphthalenediol
- 2-(1-Piperidinyl)phenylboronic acid
Uniqueness
2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine is unique due to the presence of the phthalimide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Properties
CAS No. |
400775-80-6 |
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Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[3-(piperidin-1-ylmethyl)pyridin-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H19N3O2/c23-18-15-8-2-3-9-16(15)19(24)22(18)17-14(7-6-10-20-17)13-21-11-4-1-5-12-21/h2-3,6-10H,1,4-5,11-13H2 |
InChI Key |
QWMOCBHLSRDGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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